2,2-Dibutylhexanoic acid
CAS No.: 52061-76-4
Cat. No.: VC19621202
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52061-76-4 |
|---|---|
| Molecular Formula | C14H28O2 |
| Molecular Weight | 228.37 g/mol |
| IUPAC Name | 2,2-dibutylhexanoic acid |
| Standard InChI | InChI=1S/C14H28O2/c1-4-7-10-14(13(15)16,11-8-5-2)12-9-6-3/h4-12H2,1-3H3,(H,15,16) |
| Standard InChI Key | IXIWOUFBDIJQAP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CCCC)(CCCC)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
2,2-Dimethylhexanoic acid features a hexanoic acid backbone substituted with two methyl groups at the second carbon (Fig. 1). Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 144.21 g/mol | |
| Density | 0.913 g/cm³ | |
| Boiling point | 216–220°C | |
| Refractive index | 1.4270 | |
| pKa | 4.86 ± 0.45 (predicted) | |
| Solubility | Slightly soluble in chloroform, ethyl acetate |
The compound exists as a colorless liquid at room temperature, with a flash point of 216–220°C, classifying it as flammable and corrosive .
Spectroscopic Data
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IR Spectrum: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch of carboxylic acid) .
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NMR: NMR (CDCl₃): δ 1.20 (s, 6H, CH₃), 1.30–1.50 (m, 4H, CH₂), 2.30 (t, 2H, CH₂COO), 11.50 (s, 1H, COOH) .
Synthetic Routes and Industrial Production
Conventional Synthesis
The most cited method involves esterification of 2,2-dimethylhexanoic acid with trimethylsilyl diazomethane, followed by hydrolysis (Eq. 1):
Yields exceed 90% under optimized conditions.
Alternative Approaches
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Grignard Reaction: Reaction of 2,2-dimethylpentylmagnesium bromide with CO₂, yielding 65–70% product .
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Biocatalytic Routes: Lipase-mediated ester hydrolysis, though less common due to scalability challenges .
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| Thermo Scientific | 94% | 1 g | 137.14 |
| TCI Chemicals | >98% | 5 g | 429.00 |
| Alfa Aesar | 94% | 1 g | 126.65 |
Prices reflect the compound’s niche application in pharmaceuticals (e.g., as an impurity standard in Bempedoic acid synthesis) .
Applications in Research and Industry
Pharmaceutical Intermediates
2,2-Dimethylhexanoic acid serves as a precursor in synthesizing lipid-lowering agents. Its steric hindrance enhances metabolic stability in prodrug formulations .
Polymer Chemistry
The branched structure improves thermal stability in polyesters, with applications in biodegradable plastics .
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